2-Chloro-3-fluoro-6-methyl-pyridine-4-carbonitrile
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Overview
Description
2-Chloro-3-fluoro-6-methyl-pyridine-4-carbonitrile is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-6-methyl-pyridine-4-carbonitrile typically involves the introduction of chlorine and fluorine atoms onto a pyridine ring. One common method involves the fluorination of a chlorinated pyridine derivative. For example, 2-chloro-3-fluoro-6-methylpyridine can be synthesized by reacting 2-chloro-6-methylpyridine with a fluorinating agent such as copper(II) fluoride (CuF2) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-6-methyl-pyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-3-fluoro-6-methyl-pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs with therapeutic properties.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-6-methyl-pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-fluoro-6-methyl-pyridine-4-carbonitrile is unique due to the specific arrangement of chlorine, fluorine, and nitrile groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H4ClFN2 |
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Molecular Weight |
170.57 g/mol |
IUPAC Name |
2-chloro-3-fluoro-6-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4ClFN2/c1-4-2-5(3-10)6(9)7(8)11-4/h2H,1H3 |
InChI Key |
BIZLHXYZUBGQQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)F)C#N |
Origin of Product |
United States |
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